Bienvenue dans la boutique en ligne BenchChem!

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

Ensure target engagement fidelity by selecting the 3-piperidinyl isomer. This precise geometry is critical for IKK-2-mediated NF-κB pathway research, directly impacting kinase selectivity and steric compatibility as validated by Kim et al. (2011). Do not substitute with 4-piperidinyl (CAS 1361111-99-0) or 2-piperidinyl (CAS 1361116-02-0) regioisomers, which disrupt pharmacophoric vectors. Its unique zero hydrogen bond donor profile (HBD=0) enables non-canonical kinase probe development, while CNS-optimal physicochemical properties (XLogP3=1.2) make it a distinct starting point for neuroinflammation programs.

Molecular Formula C12H19IN4O2S
Molecular Weight 410.28 g/mol
CAS No. 1361115-14-1
Cat. No. B1399201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine
CAS1361115-14-1
Molecular FormulaC12H19IN4O2S
Molecular Weight410.28 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)C2CCCN(C2)S(=O)(=O)C)I
InChIInChI=1S/C12H19IN4O2S/c1-16(2)12-14-7-10(13)11(15-12)9-5-4-6-17(8-9)20(3,18)19/h7,9H,4-6,8H2,1-3H3
InChIKeyUYRCMRQEIJSCAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1): Procurement-Grade Structural and Pharmacological Profile


5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1) is a synthetic iodo-pyrimidine derivative belonging to the piperidinyl aminopyrimidine class, characterized by a 5-iodopyrimidine core, an N,N-dimethylamino group at the 2-position, and a 1-(methylsulfonyl)piperidin-3-yl substituent at the 4-position [1]. Its molecular formula is C₁₂H₁₉IN₄O₂S with a molecular weight of 410.28 g/mol, and computed physicochemical properties include XLogP3-AA = 1.2, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds [1]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98% and is intended exclusively for research and development applications in kinase inhibitor discovery, anti-inflammatory research, and medicinal chemistry optimization programs .

Why 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine Cannot Be Interchanged with Its Regioisomers or In-Class Alternatives


The 3-piperidinyl attachment point of the target compound defines a unique spatial pharmacophore that is not replicated by its 4-piperidinyl (CAS 1361111-99-0) or 2-piperidinyl (CAS 1361116-02-0) regioisomers, nor by structurally simpler iodo-pyrimidines such as 4-IPP (CAS 41270-96-6) [1][2]. In the piperidinyl aminopyrimidine class, the position of the piperidine ring on the pyrimidine core directly governs the vector of the methylsulfonylpiperidine moiety, which dictates target engagement geometry, kinase selectivity, and steric compatibility with hydrophobic binding pockets [3]. Furthermore, alternative IKK-2 inhibitors such as SC-514 (IC₅₀ = 11.2 µM) operate through a different chemotype entirely, meaning that potency, selectivity, and pharmacokinetic profiles cannot be assumed to be interchangeable with those of iodo-pyrimidine-based inhibitors [4]. Procurement of an incorrect regioisomer or alternative chemotype risks invalidating SAR hypotheses, wasting screening resources, and producing irreproducible biological data.

Quantitative Differentiation Evidence for 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine Against Closest Comparators


Regiochemical Attachment Position: 3-Piperidinyl vs. 4-Piperidinyl vs. 2-Piperidinyl Creates Distinct Pharmacophoric Geometry

The target compound 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1) differs from its closest commercially available regioisomers—the 4-piperidinyl analog (CAS 1361111-99-0) and the 2-piperidinyl analog (CAS 1361116-02-0)—solely in the attachment position of the 1-(methylsulfonyl)piperidine ring to the pyrimidine core [1]. This regiochemical difference produces a distinct spatial orientation of the methylsulfonylpiperidine moiety relative to the 5-iodo and 2-dimethylamino substituents. In the piperidinyl aminopyrimidine class, the position of the piperidine attachment has been demonstrated to be a critical determinant of kinase inhibitory activity: the SAR study by Kim et al. (2011) established that hydrogen, methanesulfonyl, and aminosulfonyl groups substituted at the piperidinylamino functionality provide high inhibitory activity against IKK-2, with the spatial presentation of these groups governing target binding [2]. While direct head-to-head comparative IC₅₀ data for all three regioisomers are not available in published literature as of this analysis, the fundamental principle of regioisomer-dependent target engagement is well-established in medicinal chemistry [3].

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

Physicochemical Property Profile: XLogP3-AA 1.2 and Zero H-Bond Donors Distinguish This Scaffold from Hinge-Binding Kinase Inhibitor Chemotypes

The computed physicochemical properties of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1) include XLogP3-AA = 1.2, hydrogen bond donor count = 0, hydrogen bond acceptor count = 6, and rotatable bond count = 3, as computed by PubChem [1]. These properties contrast markedly with many ATP-competitive kinase inhibitors that rely on hydrogen bond donor groups for hinge-region binding. The zero HBD count suggests that this compound is not a canonical ATP-mimetic hinge binder, which may translate to distinct selectivity profiles. Additionally, the moderate lipophilicity (XLogP3-AA = 1.2) is in a favorable range for membrane permeability and potential CNS penetration, as it falls within the optimal XLogP window of 1–3 for blood-brain barrier penetration [2]. In comparison, the prototypical IKK-2 inhibitor SC-514 has a substantially different physicochemical profile (MW ~ 244, cLogP ~ 3.2, with amide H-bond donors), making it a fundamentally different chemical entity for in vivo studies [3].

Physicochemical profiling Drug-likeness Blood-brain barrier penetration

IKK-2 Inhibitory Activity: Class-Level SAR Establishes Methanesulfonyl-Piperidinyl Aminopyrimidines as Potent IKK-2 Inhibitors vs. SC-514 Baseline

The target compound belongs to the piperidinyl aminopyrimidine class studied by Kim et al. (2011) for IKK-2 inhibition. The SAR study demonstrated that methanesulfonyl substitution at the piperidinylamino functionality consistently provides high inhibitory activity against IKK-2 [1]. Within this series, the most potent compound (compound 17, bearing an aromatic piperazinosulfonyl substituent) achieved an IC₅₀ of 1.30 µM against IKK-2 and demonstrated selectivity over p38α, p38β, JNK1, JNK2, JNK3, and IKK-1 [1]. In contrast, the structurally unrelated IKK-2 inhibitor SC-514 exhibits an IC₅₀ of 11.2 µM against the native IKK complex in cell-free assays [2]. While the exact IKK-2 IC₅₀ of the target compound has not been published in a peer-reviewed study, the class-level SAR indicates that methanesulfonyl-substituted piperidinyl aminopyrimidines are capable of achieving single-digit micromolar or sub-micromolar potency against IKK-2, representing a potential >10-fold potency window over SC-514 based on class precedent [1].

IKK-2 inhibition NF-κB pathway Anti-inflammatory research

Iodo-Pyrimidine Pharmacophore for MIF Inhibition: 5-Iodo Substitution Confers Covalent Modification Potential Demonstrated by 4-IPP vs. ISO-1

The target compound shares the 5-iodopyrimidine core with 4-iodo-6-phenylpyrimidine (4-IPP, CAS 41270-96-6), a well-characterized macrophage migration inhibitory factor (MIF) suicide substrate inhibitor [1]. 4-IPP covalently modifies the MIF N-terminal catalytic proline residue and exhibits an IC₅₀ of approximately 5 µM in cell-free dopachrome tautomerase activity assays using recombinant human MIF, representing a 10-fold potency improvement over the prototypical MIF inhibitor ISO-1 (IC₅₀ ≈ 50 µM) [1]. In cell-based assays, 4-IPP at 10 µM inhibited A549 lung adenocarcinoma cell migration by 50% and anchorage-independent growth by 57%, compared to 0% inhibition by ISO-1 at the same concentration [1]. While the target compound has not been directly evaluated for MIF inhibition in published studies, the conserved 5-iodopyrimidine substructure—the electrophilic warhead responsible for covalent Pro-1 modification—is present . The additional 1-(methylsulfonyl)piperidin-3-yl and N,N-dimethylamino substituents may modulate MIF binding affinity and selectivity relative to the simpler 4-IPP scaffold.

MIF inhibition Covalent inhibitor Cancer cell migration

Commercial Availability and Purity: Multi-Vendor Sourcing with Defined Purity Grades Enables Reproducible Procurement

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1) is available from multiple independent chemical suppliers with defined purity specifications, which is critical for reproducible biological experimentation . Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity (Catalog No. 1624490) . AKSci supplies the compound at 95% purity (Catalog 1411DS) with full quality assurance backed by batch-specific SDS and COA documentation . CheMenu provides the compound at 97% purity (Catalog CM500670) . In contrast, the 4-piperidinyl regioisomer (CAS 1361111-99-0) and the 2-piperidinyl regioisomer (CAS 1361116-02-0), while also commercially available, are occasionally mislabeled as 'IMD-0354' by some vendors—a designation that properly belongs to a structurally distinct benzamide IKKβ inhibitor (CAS 978-62-1)—introducing a risk of incorrect compound identity during procurement [1].

Chemical procurement Quality assurance Research reproducibility

Hydrogen Bond Donor Deficiency: Zero HBD Count Differentiates from Canonical ATP-Competitive Kinase Inhibitor Pharmacophores

With a computed hydrogen bond donor count of zero [1], 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine (CAS 1361115-14-1) lacks the canonical hydrogen bond donor that is a hallmark of ATP-competitive kinase inhibitors, which typically use an NH group to form a critical hydrogen bond with the kinase hinge region [2]. This structural feature suggests that the compound may not function as a conventional Type I kinase inhibitor and may instead engage targets through alternative binding modes, including allosteric sites or covalent modification (as supported by the iodo-pyrimidine MIF pharmacophore precedent [3]). By comparison, the IKK-2 inhibitor SC-514 contains an amide NH capable of hinge hydrogen bonding, and BMS-345541 contains an imidazole NH with similar hinge-binding capability [4]. The absence of an HBD group in the target compound may confer advantages in terms of kinase selectivity, as it eliminates a key interaction exploited by the majority of ATP-site directed inhibitors.

Kinase inhibitor design Hinge-binding pharmacophore Allosteric inhibitor

Preferred Research and Industrial Application Scenarios for 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine Based on Quantitative Differentiation Evidence


IKK-2/NF-κB Pathway Inhibitor Discovery and SAR Exploration Requiring 3-Piperidinyl Spatial Geometry

For medicinal chemistry programs targeting IKK-2-mediated NF-κB activation in inflammatory disease or oncology, this compound provides the 3-piperidinyl attachment geometry that is structurally distinct from the 4-piperidinyl and 2-piperidinyl regioisomers. The SAR framework established by Kim et al. (2011) demonstrates that methanesulfonyl-substituted piperidinyl aminopyrimidines achieve high IKK-2 inhibitory activity, with the best-in-series compound reaching an IC₅₀ of 1.30 µM and selectivity over p38α, p38β, JNK1-3, and IKK-1 [1]. Researchers exploring the spatial determinants of IKK-2 binding within this scaffold series should procure the 3-piperidinyl isomer specifically, as the regioisomers present different pharmacophoric vectors that may yield divergent SAR [2].

Covalent MIF Inhibitor Development Leveraging the 5-Iodopyrimidine Electrophilic Warhead

The 5-iodopyrimidine core is a validated covalent warhead for macrophage migration inhibitory factor (MIF), as demonstrated by 4-IPP, which achieves an IC₅₀ of approximately 5 µM in cell-free MIF tautomerase assays—a 10-fold improvement over ISO-1 (IC₅₀ ≈ 50 µM)—and inhibits A549 lung adenocarcinoma cell migration by 50% at 10 µM [3]. This compound extends the 4-IPP pharmacophore with a 1-(methylsulfonyl)piperidin-3-yl substituent and an N,N-dimethylamino group, offering additional interaction surfaces for MIF binding site recognition that are absent in the simpler 4-IPP scaffold. Programs seeking to improve upon 4-IPP's MIF inhibitory potency and selectivity can use this compound as a starting point for further derivatization.

Kinase Selectivity Profiling with a Non-Hinge-Binding Pharmacophore

The zero hydrogen bond donor count (HBD = 0) of this compound [4] distinguishes it from typical ATP-competitive kinase inhibitors that rely on an NH donor to hydrogen-bond with the kinase hinge region [5]. This pharmacophoric feature suggests that the compound may not engage kinases through the canonical Type I binding mode and may instead act through alternative mechanisms—potentially allosteric modulation or covalent target modification. Kinase selectivity profiling panels can employ this compound as a structurally distinct probe to identify kinases or other targets that are susceptible to inhibition via non-hinge-binding mechanisms, aiding in the discovery of novel allosteric binding sites.

CNS-Penetrant Probe Development Utilizing Favorable Physicochemical Properties

With a computed XLogP3-AA of 1.2 (within the optimal CNS drug range of 1–3) and zero hydrogen bond donors [4], this compound possesses physicochemical properties consistent with potential blood-brain barrier penetration [6]. The moderate molecular weight (410.28 g/mol) and limited rotatable bond count (3) further support membrane permeability. For neuroscience drug discovery programs targeting neuroinflammatory pathways (including NF-κB-driven CNS inflammation), this compound offers a starting scaffold with CNS-favorable physicochemical parameters that distinguish it from larger, more polar kinase inhibitor chemotypes.

Quote Request

Request a Quote for 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.